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Compound of Interest

Compound Name: 4-Methoxybiphenyl!

Cat. No.: B1664174

Spectroscopic Data of 4-Methoxybiphenyl: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
methoxybiphenyl, a key intermediate in the synthesis of various organic compounds,
including pharmaceuticals and liquid crystals. This document details the H NMR, 13C NMR, IR,
and Mass Spectrometry data for 4-methoxybiphenyl, offering a valuable resource for its
identification and characterization.

Data Presentation

The following sections summarize the key spectroscopic data for 4-methoxybiphenyl in
tabular format for easy reference and comparison.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 'H NMR spectrum of 4-methoxybiphenyl is characterized by signals in the aromatic and
aliphatic regions, corresponding to the protons of the biphenyl core and the methoxy group,
respectively.

Table 1: *H NMR Spectroscopic Data for 4-Methoxybiphenyl
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. . Coupling
Chemical Shift o . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz

H-2', H-6', H-2,
7.56 -7.52 m 4H -

H-6
7.40 t 1H 6.0 H-4'
6.98 d 2H 8.8 H-3, H-5
3.85 S 3H - -OCHs

Solvent: CDCIs, Instrument Frequency: 400 MHz

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum provides information on the carbon framework of 4-methoxybiphenyl.

The chemical shifts are influenced by the electronic environment of each carbon atom.

Table 2: 13C NMR Spectroscopic Data for 4-Methoxybiphenyl

Chemical Shift (8) ppm Assighment
159.2 C-4

140.8 Cc-1

133.8 C-1

128.7 C-3,C-5'
128.2 C-2,C-6
126.8 Cc-4'

126.7 C-2', C-6'
114.2 C-3,C-5

55.4 -OCHs
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Solvent: CDCls, Instrument Frequency: 90 MHz

Infrared (IR) Spectroscopy

The IR spectrum of 4-methoxybiphenyl displays characteristic absorption bands
corresponding to the vibrational modes of its functional groups.

Table 3: Infrared (IR) Spectroscopic Data for 4-Methoxybiphenyl

Wavenumber (cm~—?) Intensity Assignment
3030 - 3000 Medium Aromatic C-H Stretch
2950 - 2840 Medium Aliphatic C-H Stretch (-OCHs3)
1605, 1500, 1485 Strong Aromatic C=C Stretch

Asymmetric C-O-C Stretch
1245 Strong

(Aryl Ether)

Symmetric C-O-C Stretch (Aryl
1030 Strong

Ether)

p-Disubstituted Benzene C-H
830 Strong

Bend (Out-of-Plane)

Monosubstituted Benzene C-H
760, 695 Strong

Bend (Out-of-Plane)

Mass Spectrometry (MS)

The mass spectrum of 4-methoxybiphenyl provides information about its molecular weight
and fragmentation pattern under electron ionization.

Table 4: Mass Spectrometry Data for 4-Methoxybiphenyl
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miz Relative Intensity (%) Assighment

184 100 [M]* (Molecular lon)
169 34 [M - CHs]*

141 20 [M - CHs - COJ*
115 10 [CoH7]*

lonization Method: Electron lonization (El) at 70 eV

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

'H and *C NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of 4-methoxybiphenyl is dissolved in 0.6-0.7
mL of deuterated chloroform (CDCIs) in a clean, dry NMR tube. A small amount of
tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (&
=0.00 ppm).

Instrumentation: *H and 3C NMR spectra are typically recorded on a 400 MHz or higher field

NMR spectrometer.

1H NMR Acquisition: A standard single-pulse experiment is used to acquire the H NMR
spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient
number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), a relaxation
delay of 1-5 seconds, and a pulse width of approximately 90°.

13C NMR Acquisition: The 33C NMR spectrum is acquired using a proton-decoupled pulse
sequence to provide a spectrum with single lines for each carbon environment. A larger number
of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due
to the low natural abundance of the 13C isotope and longer relaxation times.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00
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ppm for *H and the residual solvent peak of CDCIs at 77.16 ppm for 13C.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
commonly employed. A small amount of solid 4-methoxybiphenyl is placed directly onto the
ATR crystal (e.g., diamond or germanium). Good contact between the sample and the crystal is
ensured by applying pressure with a built-in clamp.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory is used.

Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. Then, the
sample spectrum is acquired, typically over the range of 4000-400 cm~1. To improve the signal-
to-noise ratio, 16-32 scans are co-added at a resolution of 4 cm~1.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance
versus wavenumber (cm~1).

Mass Spectrometry (MS)

Sample Preparation and Introduction: A dilute solution of 4-methoxybiphenyl is prepared in a
volatile organic solvent (e.g., methanol or dichloromethane). The sample is introduced into the
mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities, or
directly using a heated probe.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

lonization and Analysis: In the ion source, the sample molecules are bombarded with a beam
of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting
ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Presentation: The mass spectrum is presented as a plot of relative intensity versus m/z.
The most intense peak in the spectrum is designated as the base peak and is assigned a
relative intensity of 100%.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1664174?utm_src=pdf-body
https://www.benchchem.com/product/b1664174?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Visualizations

The following diagrams illustrate the structure of 4-methoxybiphenyl and a general workflow
for its spectroscopic analysis.

Caption: Chemical structure of 4-Methoxybiphenyl.

Spectroscopic Analysis Workflow

4 Methoxybiphenyl Sample

[ { }ass spectrometry

Spectroscopic Data
(d, v, m/z)

:

Click to download full resolution via product page

Caption: A general workflow for the spectroscopic analysis of 4-Methoxybiphenyl.

 To cite this document: BenchChem. [4-Methoxybiphenyl spectroscopic data (*H NMR, 13C
NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664174#4-methoxybiphenyl-spectroscopic-data-h-
nmr-c-nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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